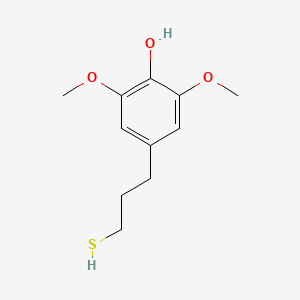
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylpropyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol typically involves the introduction of methoxy groups and a sulfanylpropyl group to a phenol moiety. One common method includes the methylation of hydroxy groups on a phenol ring followed by the introduction of a sulfanylpropyl group through a substitution reaction. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and substitution reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and maximize the yield.
化学反应分析
Types of Reactions
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce thiols.
科学研究应用
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response or signal transduction mechanisms.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylpropyl group, making it less versatile in certain applications.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a sulfanylpropyl group, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is unique due to the presence of both methoxy and sulfanylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C11H16O3S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C11H16O3S/c1-13-9-6-8(4-3-5-15)7-10(14-2)11(9)12/h6-7,12,15H,3-5H2,1-2H3 |
InChI 键 |
RCEBYTFMTAFQAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)CCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


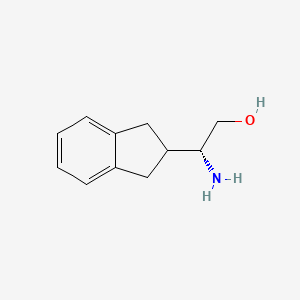
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)

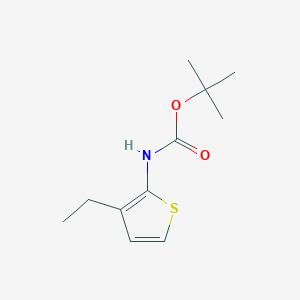

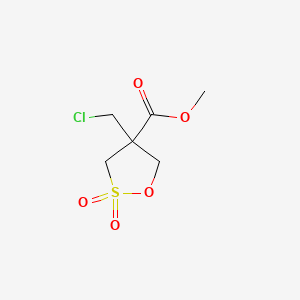
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
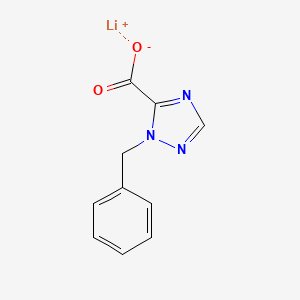
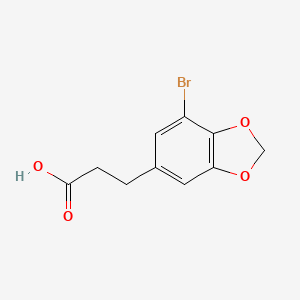


![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
